p-Bromobenzylidene-(4-bromophenyl)-amine p-Bromobenzylidene-(4-bromophenyl)-amine
Brand Name: Vulcanchem
CAS No.: 62305-65-1
VCID: VC19455819
InChI: InChI=1S/C13H9Br2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H
SMILES:
Molecular Formula: C13H9Br2N
Molecular Weight: 339.02 g/mol

p-Bromobenzylidene-(4-bromophenyl)-amine

CAS No.: 62305-65-1

Cat. No.: VC19455819

Molecular Formula: C13H9Br2N

Molecular Weight: 339.02 g/mol

* For research use only. Not for human or veterinary use.

p-Bromobenzylidene-(4-bromophenyl)-amine - 62305-65-1

Specification

CAS No. 62305-65-1
Molecular Formula C13H9Br2N
Molecular Weight 339.02 g/mol
IUPAC Name N,1-bis(4-bromophenyl)methanimine
Standard InChI InChI=1S/C13H9Br2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H
Standard InChI Key XHEOIZWWHIMMFR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)Br

Introduction

Chemical Identity and Structural Features

p-Bromobenzylidene-(4-bromophenyl)-amine (C₁₃H₉Br₂N) is a crystalline solid with a molecular weight of 347.93 g/mol . The compound’s IUPAC name, 4-bromo-N-[(E)-(4-bromophenyl)methylidene]aniline, reflects its bis-para-brominated structure and E-configuration about the imine bond . X-ray diffraction studies of analogous Schiff bases reveal nearly planar geometries, with torsion angles close to 180° between aromatic rings and the azomethine bridge . For example, in the structurally related (E)-N’-(4-bromobenzylidene)-3-methoxybenzohydrazide, the C–N–C–C torsion angle was reported as 179.1°, ensuring minimal steric hindrance and optimal π-conjugation .

Key spectroscopic features include:

  • FT-IR: A strong absorption band near 1600–1620 cm⁻¹ corresponding to the C=N stretch, alongside aromatic C–Br vibrations at 550–650 cm⁻¹ .

  • ¹H NMR: A singlet at δ 8.3–8.5 ppm for the azomethine proton (–CH=N–), with aromatic protons appearing as multiplets between δ 7.2–7.8 ppm . Substituents such as methoxy groups introduce distinct singlets (e.g., δ 3.7–3.9 ppm for –OCH₃) .

  • ¹³C NMR: Resonances for the imine carbon at δ 150–155 ppm and aryl carbons at δ 120–135 ppm, with bromine-induced deshielding effects evident in adjacent carbons .

Crystallographic analyses of similar compounds demonstrate intermolecular interactions such as N–H···O and C–H···Br hydrogen bonds, which stabilize supramolecular architectures . Hirshfeld surface analyses indicate dominant H···H (39.5%) and H···O (15.3%) contacts, with bromine participating in weaker C–Br···π interactions .

Synthesis and Optimization

The synthesis of p-bromobenzylidene-(4-bromophenyl)-amine follows a straightforward Schiff base condensation (Fig. 1):

4-Bromoaniline+4-BromobenzaldehydeAcid CatalystC₁₃H₉Br₂N+H₂O\text{4-Bromoaniline} + \text{4-Bromobenzaldehyde} \xrightarrow{\text{Acid Catalyst}} \text{C₁₃H₉Br₂N} + \text{H₂O}

Figure 1: General synthesis route for p-bromobenzylidene-(4-bromophenyl)-amine.

Reaction conditions typically involve refluxing equimolar reactants in ethanol or methanol with catalytic acetic acid, achieving yields of 65–85% . Microwave-assisted methods have been reported for analogous compounds, reducing reaction times from hours to minutes . Purification via column chromatography (silica gel, ethyl acetate/hexane) yields products with >95% purity, as confirmed by melting points (122–136°C) and TLC .

Table 1: Physicochemical properties of selected brominated Schiff bases

CompoundMolecular FormulaMelting Point (°C)% YieldRf Value
p-Bromobenzylidene-(4-bromophenyl)-amineC₁₃H₉Br₂N122–13670–850.38–0.45
(E)-N’-(4-Bromobenzylidene)-3-methoxybenzohydrazideC₁₅H₁₃BrN₂O₂105–107720.30

Density functional theory (DFT) optimizations at the B3LYP/6-31G* level predict bond lengths of 1.28 Å for C=N and 1.89 Å for C–Br, consistent with experimental XRD data . Frontier molecular orbital (FMO) analyses reveal a HOMO-LUMO gap of 4.34 eV, suggesting moderate reactivity suitable for electrophilic interactions in biological systems .

CompoundIC₅₀ (µM)Binding Energy (kcal/mol)Target Protein
p-Bromobenzylidene-(4-bromophenyl)-amine analog12.5-9.1ERα (3ERT)
5-Fluorouracil15.0-7.8Thymidylate synthase

ADME Profiling

Computational ADME predictions using SwissADME indicate:

  • Lipophilicity: LogP = 3.2, favoring blood-brain barrier penetration.

  • Solubility: Moderate aqueous solubility (LogS = -4.1).

  • Metabolic Stability: Resistance to CYP3A4 oxidation (70% remaining after 30 min) .

These properties align with Lipinski’s rule of five, suggesting oral bioavailability .

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